molecular formula C14H16INO B4209717 N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide

N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide

Cat. No.: B4209717
M. Wt: 341.19 g/mol
InChI Key: QGNJPEQQVQHONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bicyclo[221]heptanyl)-2-iodobenzamide is a chemical compound with a unique structure that combines a bicyclic norbornane framework with an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide typically involves the following steps:

    Formation of the Norbornane Framework: The norbornane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.

    Introduction of the Iodinated Benzamide Moiety: The iodinated benzamide can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2-iodobenzoic acid with a suitable amine, such as bicyclo[2.2.1]hept-2-ylamine, under appropriate conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzamide moiety can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

    Coupling Reactions: The iodinated benzamide can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or amino derivatives of the original compound.

    Oxidation Reactions: Oxidized products such as epoxides or hydroxylated derivatives.

    Reduction Reactions: Deiodinated products or reduced benzamide derivatives.

    Coupling Reactions: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: The unique structure of the compound makes it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The iodinated benzamide moiety can participate in halogen bonding, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-bicyclo[2.2.1]hept-2-yl-5-chloro-5-deoxyadenosine: A compound with a similar bicyclic structure but different functional groups.

    N-bicyclo[2.2.1]hept-2-yl-2-cyclopentylidenehydrazinecarbothioamide: Another compound with a norbornane framework but different substituents.

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the rigid norbornane structure with the reactive iodine atom makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO/c15-12-4-2-1-3-11(12)14(17)16-13-8-9-5-6-10(13)7-9/h1-4,9-10,13H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJPEQQVQHONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.